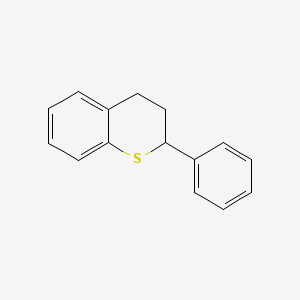

2-phenyl-3,4-dihydro-2H-thiochromene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5961-99-9 |

|---|---|

Molecular Formula |

C15H14S |

Molecular Weight |

226.3 g/mol |

IUPAC Name |

2-phenyl-3,4-dihydro-2H-thiochromene |

InChI |

InChI=1S/C15H14S/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-9,15H,10-11H2 |

InChI Key |

NRYGFMAOIPXXBW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2SC1C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Phenyl 3,4 Dihydro 2h Thiochromene and Its Analogues

Strategies for the Construction of the 2H-Thiochromene Core

The fundamental challenge in synthesizing the 2-phenyl-3,4-dihydro-2H-thiochromene scaffold lies in the efficient construction of the core bicyclic system. Key strategies involve the formation of the heterocyclic ring through intramolecular reactions of specifically designed precursor molecules.

Cyclization Reactions of Tailored Precursors

The intramolecular cyclization of acyclic precursors is a cornerstone for building the thiochromene framework. This approach relies on the strategic placement of reactive functional groups within a molecule to facilitate ring closure. A prominent method involves the 6-endo-dig cyclization of S-aryl propargyl sulfides. researchgate.net In this reaction, the substitution pattern at the propargylic position is critical for enabling intramolecular processes like silver-catalyzed alkyne hydroarylation or N-iodosuccinimide-promoted iodoarylation to proceed effectively. researchgate.net

Another versatile strategy is the cyclization involving alkynyl thiols and alkynes, where reaction conditions such as temperature and pressure are carefully controlled to achieve high efficiency. rsc.org These methods highlight the importance of precursor design in directing the reaction toward the desired thiochromene product. Similarly, for the oxygen analogues (chromenes), mild, electrophilic cyclization of substituted propargylic aryl ethers using reagents like I₂, ICl, and PhSeBr has been shown to produce 3,4-disubstituted 2H-benzopyrans in excellent yields, a strategy that is conceptually applicable to sulfur-based systems. organic-chemistry.org

Reductive Cyclization and Hydrogenation Approaches

Reductive processes are integral to converting precursors or intermediates into the final saturated or partially saturated heterocyclic system. For instance, in the synthesis of 2-phenyl-3,4-dihydro-2H-benzo[f]thiochromen-3-amine derivatives, a multi-step sequence employs reducing agents to achieve the desired dihydrothiochromene core. researchgate.netnih.gov Specific steps in such syntheses can include the reduction of a nitro group using zinc in hydrochloric acid or the reduction of a ketone using sodium borohydride (B1222165) (NaBH₄). researchgate.net These reductive steps are crucial for installing the desired stereochemistry and saturation level in the final molecule. Hydrogenation, another key reductive technique, can be employed to saturate double bonds within the heterocyclic ring, providing access to the "dihydro" scaffold from a 2H-thiochromene intermediate.

Multi-Component Reaction Design for Dihydrothiochromene Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, have emerged as a powerful tool in synthetic chemistry. nih.govmdpi.combeilstein-journals.org This approach offers significant advantages, including high atom economy, reduced waste, and simplified purification processes, making it an attractive strategy for the efficient assembly of complex molecules like dihydrothiochromenes. nih.govjetir.org

Organocatalytic Domino Oxa-Michael/Aldol (B89426) Reactions

Organocatalytic domino reactions provide an elegant and highly efficient route to chromene and thiochromene scaffolds. While the term "Oxa-Michael" addition is common for oxygen-based heterocycles, the analogous "Thia-Michael" or "Sulfa-Michael" addition is the key step for thiochromene synthesis. beilstein-journals.orgorganic-chemistry.org In this process, a bifunctional molecule like 2-mercaptobenzaldehyde (B1308449) reacts with an α,β-unsaturated carbonyl compound in a cascade sequence. organic-chemistry.org

The reaction is often initiated by a Michael addition of the thiol group to the activated olefin, followed by an intramolecular aldol condensation and subsequent dehydration to yield the 2H-thiochromene ring system. beilstein-journals.orgorganic-chemistry.orgnih.gov Various organocatalysts, such as L-pipecolinic acid and diphenylprolinol TMS ether, have been employed to promote these transformations, often achieving high yields and, in some cases, excellent enantioselectivities. organic-chemistry.orgnih.gov For example, the reaction between salicylaldehydes and β-nitrostyrene, catalyzed by L-pipecolinic acid, produces 3-nitro-2-phenyl-2H-chromenes in high yields, demonstrating a parallel strategy for the corresponding thiochromenes. beilstein-journals.orgnih.gov

| Catalyst | Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| L-pipecolinic acid | Salicylaldehydes + β-Nitrostyrene | 3-nitro-2-phenyl-2H-chromenes | High | 5–17% | beilstein-journals.orgnih.gov |

| Diphenylprolinol TMS ether | 2-Mercaptobenzaldehydes + Vinyl PT-sulfones | 2-substituted 2H-thiochromenes | Good | up to 99:1 er | organic-chemistry.org |

| Tetramethylguanidine (TMG) | 2-Mercaptobenzaldehyde + Cinnamate esters | 2H-thiochromene-3-carboxylates | High | N/A | organic-chemistry.org |

Transition Metal-Free and Green Synthetic Protocols

The development of transition metal-free and environmentally benign synthetic methods aligns with the principles of green chemistry. researchgate.net These protocols aim to reduce reliance on toxic and expensive metal catalysts and minimize waste generation. jetir.org Organocatalysis, as discussed previously, is a prime example of a transition-metal-free approach. organic-chemistry.orgnih.gov

Other green strategies include the use of microwave irradiation and ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times. researchgate.net The choice of solvent is also critical; employing water or other environmentally friendly solvents can significantly improve the green credentials of a synthetic route. jetir.orgresearchgate.net Furthermore, the use of heterogeneous solid acid or base catalysts that can be easily recovered and reused represents a sustainable approach to synthesis. ijcce.ac.ir For instance, the synthesis of chromene derivatives has been achieved using solvent-free ball milling with potassium carbonate as a catalyst, a method that offers mild conditions and short reaction times. organic-chemistry.org

Catalyst-Mediated One-Pot Reactions (e.g., DBU, Nitrophenylboronic Acid, Silica-Functionalized Catalysts)

One-pot reactions mediated by efficient catalysts streamline synthetic processes by avoiding the isolation of intermediates. Several catalysts have proven effective for the synthesis of thiochromene and chromene analogues.

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): This strong, non-nucleophilic base is an effective catalyst for various condensation and annulation reactions. researchgate.net It has been utilized in the synthesis of 4H-chromene derivatives and related heterocyclic systems, promoting reactions that lead to the formation of the core ring structure. researchgate.netresearchgate.net

Nitrophenylboronic Acid: Boronic acids can act as mild Lewis acid organocatalysts. Specifically, 3-nitrophenylboronic acid has been identified as a green catalyst for the synthesis of 4H-chromenes, facilitating the reaction under environmentally friendly conditions. researchgate.net

Silica-Functionalized Catalysts: The immobilization of catalytic species on a solid support like silica (B1680970) offers significant advantages, including ease of catalyst recovery and reuse, and improved stability. ijcce.ac.iracademie-sciences.fr Various functionalized silica materials have been developed for this purpose:

Sulfonic acid-functionalized silica (SiO₂-Pr-SO₃H): This material acts as a highly efficient and recyclable heterogeneous solid acid catalyst for one-pot, three-component syntheses of chromene derivatives. ijcce.ac.ir

Imidazole-functionalized silica nanoparticles: These serve as an effective and reusable solid base catalyst, particularly in microwave-assisted syntheses, affording products in high to excellent yields under solvent-free conditions. academie-sciences.fracademie-sciences.fr

Amine-functionalized mesoporous silica: These materials have demonstrated excellent catalytic activity in condensation reactions, offering high selectivity and conversion rates, with the catalyst remaining active over several cycles. mdpi.com

| Catalyst Type | Example | Application | Key Advantages | Reference |

| Organic Base | DBU | Synthesis of 4H-chromene derivatives | Strong, non-nucleophilic base | researchgate.netresearchgate.net |

| Organocatalyst | 3-Nitrophenylboronic Acid | Synthesis of 4H-chromenes | Green, mild Lewis acid catalyst | researchgate.net |

| Solid Acid | Sulfonic acid-functionalized silica | One-pot synthesis of chromenes | Heterogeneous, efficient, recyclable | ijcce.ac.ir |

| Solid Base | Imidazole-functionalized silica | Microwave-assisted synthesis of chromenes | Heterogeneous, recyclable, high thermal stability | academie-sciences.fracademie-sciences.fr |

Enantioselective Synthesis and Chiral Resolution Techniques for this compound Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the enantioselective synthesis and separation of this compound derivatives is crucial for pharmacological studies.

Organocatalysis represents a significant approach toward the enantioselective synthesis of related heterocyclic systems. For instance, the domino oxa-Michael/aldol reaction between salicylaldehydes and β-nitrostyrenes has been explored for the synthesis of 3-nitro-2-phenyl-2H-chromenes using L-pipecolinic acid as an organocatalyst. nih.gov While this specific reaction yielded high chemical yields, the enantioselectivity was reported to be poor, with enantiomeric excesses (ee) ranging from 5–17%. nih.gov This highlights the ongoing challenge and opportunity in discovering more effective chiral catalysts for the thia-analogue.

For derivatives that are synthesized as racemic mixtures, chiral resolution is the primary method for obtaining pure enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful and widely used technique for this purpose. The resolution of racemic 2-phenyl-3,4-dihydro-2H-benzo[f]thiochromen-3-amine derivatives has been successfully achieved using a Chiralpak ID column. researchgate.net This technique allows for the physical separation of the two enantiomers, enabling the isolation of each for further characterization and evaluation. researchgate.netmdpi.com The general principle involves passing a solution of the racemic mixture through a column packed with a chiral material, which interacts differently with each enantiomer, causing them to elute at different times. mdpi.com

Table 1: Chiral Resolution of a 2-phenyl-3,4-dihydro-2H-benzo[f]thiochromen-3-amine Derivative researchgate.net

| Parameter | Value |

| Technique | Chiral HPLC |

| Stationary Phase | Chiralpak ID (0.46 cm × 15 cm) |

| Mobile Phase | MeOH/diethylamine (DEA) = 100/0.1 (V/V) |

| Flow Rate | 1.0 mL/min |

Microwave-Assisted Synthetic Pathways

Microwave-assisted organic synthesis has become an invaluable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.gov This technology has been effectively applied to the synthesis of various heterocyclic compounds, including chromene and thiochromene derivatives. jocpr.comnih.gov

The synthesis of complex heterocyclic systems, such as chromeno[2,3-d]pyrimidinones, has been significantly improved by the use of microwave irradiation. researchgate.net In one instance, a reaction step for the synthesis of 2-phenyl-3,4-dihydro-2H-benzo[f]thiochromen-3-amine derivatives was conducted under microwave conditions at 200–230 °C, demonstrating the utility of this method for constructing advanced intermediates. researchgate.net

Microwave irradiation is particularly effective for multi-component reactions. The synthesis of 3-(4-methyl-2-oxo-2H-chromen-6-ylamino)-2-phenylthiazolidin-4-one, a related heterocyclic system, was achieved by reacting 6-hydrazinyl-4-methyl-2H-chromen-2-one, benzaldehyde, and thioglycolic acid in DMF with glacial acetic acid. The microwave-assisted method required only 8-10 minutes at 120 °C, whereas the conventional heating method required 4-7 hours of reflux. nih.gov This dramatic reduction in reaction time showcases the efficiency of microwave heating. jocpr.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis jocpr.comnih.gov

| Method | Reaction Time | Temperature | Yield |

| Microwave Irradiation | 8-15 minutes | 120-450W | Generally Higher |

| Conventional Heating | 4-7 hours | Reflux/100 °C | Generally Lower |

Synthesis of Functionally Substituted and Annulated Dihydrothiochromene Systems

The synthesis of functionally substituted and annulated (ring-fused) dihydrothiochromene systems allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties. nih.gov A variety of synthetic methods have been developed to introduce diverse functional groups and fused ring systems onto the core structure.

Functionally substituted derivatives, such as those with trifluoromethyl groups, have been synthesized from 1-thiochroman-4-ones. The process involves reaction with the Ruppert-Prakash reagent (CF₃SiMe₃) to form a carbinol intermediate, followed by dehydration to yield the 4-(trifluoromethyl)-2H-thiochromene. researchgate.net

Annulated systems, where an additional ring is fused to the thiochromene framework, have also been a focus of synthetic efforts. A notable example is the synthesis of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs, which were developed as potent inhibitors of dipeptidyl peptidase 4 (DPP-4). nih.gov Similarly, N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide derivatives have been synthesized and evaluated as potential NF-κB inhibitors. nih.gov The synthesis of these complex molecules often involves multi-step sequences starting from precursors like 1-naphthalenol or 2-naphthol. researchgate.netnih.gov Another approach to annulated systems involves the reaction of 4-hydroxydithiocoumarin with cinnamaldehyde (B126680) using the organocatalyst L-Proline to produce 2-phenyl-2H,5H-thiopyrano[2,3-b]thiochromen-5-one derivatives. researchgate.net

Table 3: Examples of Functionally Substituted and Annulated Dihydrothiochromene Analogues

| Compound Class | Synthetic Precursors | Key Features |

| 4-(Trifluoromethyl)-2H-thiochromenes | 1-Thiochroman-4-ones, CF₃SiMe₃ | CF₃ functional group at C4 researchgate.net |

| 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amines | 2-Naphthol derivatives | Fused benzene (B151609) ring (benzo[f]) nih.gov |

| N-Aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamides | 1-Naphthalenol derivatives | Fused benzene ring (benzo[h]), carboxamide side chain nih.gov |

| 2-Aryl-2H,5H-thiopyrano[2,3-b]thiochromen-5-ones | 4-Hydroxydithiocoumarin, Cinnamaldehyde | Fused thiopyranone ring researchgate.net |

Elucidation of Chemical Structure and Stereochemistry

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the structure of 2-phenyl-3,4-dihydro-2H-thiochromene, offering insights into its atomic framework and bonding.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: While specific spectral data for this compound is not widely available in the cited literature, analysis of closely related thiochroman structures allows for the prediction of chemical shifts. For instance, in analogous N-phenyl-thiochroman derivatives, the protons of the heterocyclic ring exhibit characteristic signals. The proton at the C-2 position (H-2), adjacent to both the sulfur atom and the phenyl group, is expected to appear as a triplet. The methylene protons at C-3 and C-4 (H-3, H-4) typically resonate as complex multiplets. The aromatic protons on the fused benzene (B151609) ring and the C-2 phenyl substituent would appear in the downfield aromatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. Based on general chemical shift principles, the carbons of the phenyl group and the fused benzene ring are expected to resonate in the aromatic region (approximately 110-150 ppm). The aliphatic carbons of the thiochroman ring (C2, C3, and C4) would appear in the upfield region. The C2 carbon, being attached to both a sulfur atom and a phenyl group, would be shifted further downfield compared to the C3 and C4 carbons.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2-H | Triplet | 40 - 50 |

| C3-H₂ | Multiplet | 25 - 35 |

| C4-H₂ | Multiplet | 25 - 35 |

| Aromatic-H | Multiplet (7.0 - 7.5) | 120 - 145 |

| C4a | - | 130 - 140 |

| C5 | - | 125 - 130 |

| C6 | - | 125 - 130 |

| C7 | - | 125 - 130 |

| C8 | - | 125 - 130 |

| C8a | - | 130 - 140 |

| C1' (ipso) | - | 140 - 150 |

| C2'/C6' | - | 125 - 130 |

| C3'/C5' | - | 128 - 130 |

| C4' | - | 127 - 129 |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups and bonding arrangements within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations from both the phenyl and benzo portions of the molecule would appear above 3000 cm⁻¹. Aliphatic C-H stretching from the -CH₂- and -CH- groups in the dihydro-thiochromene ring would be observed in the 2850-3000 cm⁻¹ region. Characteristic aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong signals in the Raman spectrum. The C-S bond stretching, which can be weak in the IR spectrum, may also be observable.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group/Vibration | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-S Stretch | 600 - 800 | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Assessment

HRMS is a critical technique for confirming the elemental composition and assessing the purity of a compound. For this compound, with a molecular formula of C₁₅H₁₄S, HRMS provides a highly accurate mass measurement. This allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. The technique is also sensitive enough to detect trace impurities.

Interactive Data Table: HRMS Data

| Molecular Formula | Calculated Exact Mass [M] | Observed Exact Mass [M+H]⁺ |

| C₁₅H₁₄S | 226.0816 | Data not available |

Chiroptical Properties Determination (e.g., Enantiomeric Excess by Chiral HPLC)

The carbon atom at the C-2 position of this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images (enantiomers).

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating these enantiomers and determining the enantiomeric excess (% ee) of a sample. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For thiochromane and related structures, polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® and Chiralpak® columns), have proven effective. The choice of mobile phase, typically a mixture of alkanes (like hexane) and alcohols (like isopropanol), is optimized to achieve baseline separation of the enantiomeric peaks. The relative area of the two peaks is then used to calculate the enantiomeric excess.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline molecule.

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Without primary crystallographic data, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy. Further experimental research, including single-crystal X-ray diffraction analysis, would be necessary to determine these structural and supramolecular properties.

Q & A

Q. How can researchers confirm the structural identity of 2-phenyl-3,4-dihydro-2H-thiochromene using spectroscopic methods?

- Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR (to verify aromatic protons and carbon environments), IR spectroscopy (to identify functional groups like C-S bonds), and mass spectrometry (to confirm molecular weight). For example, NMR chemical shifts for the thiochromene core typically appear at δ 2.5–3.5 ppm (dihydro protons) and δ 6.5–7.5 ppm (aromatic protons). Full spectral assignments should be cross-referenced with literature data for analogous compounds .

Q. What are the standard synthetic routes for preparing this compound, and what are their typical yields?

- Methodological Answer : Common methods include:

- Cyclocondensation : Reacting thiophenol derivatives with α,β-unsaturated ketones under acidic conditions (e.g., H2SO4 catalysis), yielding 50–70% .

- Thio-Claisen rearrangement : Using allyl phenyl sulfides with thermal or Lewis acid activation, achieving 60–80% yields .

- Photochemical cyclization : For sterically hindered analogs, UV irradiation of thioketones provides moderate yields (40–55%) but higher regioselectivity .

Q. What are the key physicochemical properties of this compound that influence its reactivity and solubility?

- Methodological Answer : Critical properties include:

- logP (octanol/water partition coefficient) : ~3.5, indicating moderate hydrophobicity .

- Solubility : Poor in water (<1 mg/mL) but soluble in DMSO or dichloromethane. Solubility predictions using Crippen or McGowan methods align with experimental data .

- Thermal stability : Decomposes above 200°C, necessitating low-temperature storage for long-term stability .

Advanced Questions

Q. How should researchers address discrepancies in NMR spectral data when characterizing this compound derivatives?

- Methodological Answer :

- Iterative analysis : Compare experimental shifts with computational predictions (e.g., DFT-based NMR simulations) .

- Variable-temperature NMR : Resolve dynamic effects like ring puckering in dihydrothiochromene systems .

- Isotopic labeling : Use deuterated analogs to assign overlapping proton signals .

Q. What strategies can optimize regioselectivity in the cyclization step during the synthesis of this compound analogs?

- Methodological Answer :

- Lewis acid catalysts : SnCl4 or BF3·Et2O improve regioselectivity by stabilizing transition states during cyclization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor intramolecular thioether formation over side reactions .

- Substituent tuning : Electron-donating groups on the phenyl ring enhance cyclization efficiency by 20–30% .

Q. What experimental approaches are recommended to elucidate the mechanism of action of this compound in biological systems?

- Methodological Answer :

- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms or kinases using fluorometric substrates .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity and selectivity .

- Metabolic profiling : LC-MS/MS identifies phase I/II metabolites to assess bioavailability and toxicity .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Optimize transition-state geometries to predict activation energies for SN2 pathways .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization .

- Hammett correlations : Relate substituent effects (σ values) to reaction rates for systematic derivatization .

Q. What experimental protocols ensure the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

- Light-sensitive packaging : Use amber vials to prevent photolytic decomposition of the thiochromene core .

- Oxygen-free environments : Argon purging reduces oxidative dimerization during long-term storage .

Q. How do structural modifications (e.g., nitro or methoxy groups) alter the biological activity of this compound analogs?

- Methodological Answer :

- Nitro groups : Enhance antibacterial activity (MIC reduction by 4–8-fold) but increase cytotoxicity in mammalian cells .

- Methoxy groups : Improve solubility via hydrogen bonding while reducing logP by ~0.5 units .

- Comparative SAR : Use in vitro assays to correlate substituent position (ortho vs. para) with IC50 values .

Q. What methodologies enable enantioselective synthesis of chiral this compound derivatives?

- Methodological Answer :

- Chiral auxiliaries : Employ Evans oxazolidinones to control stereochemistry during cyclization .

- Asymmetric catalysis : Ru-BINAP complexes achieve >90% ee in hydrogenation of prochiral intermediates .

- Kinetic resolution : Use lipases (e.g., CAL-B) to separate enantiomers via ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.